4,6,8-Trichloroquinoline

描述

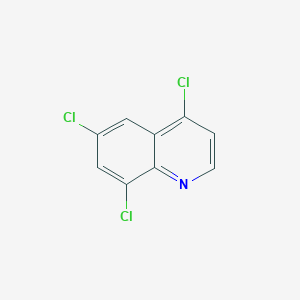

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4,6,8-trichloroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl3N/c10-5-3-6-7(11)1-2-13-9(6)8(12)4-5/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPQJXRMSGNYOTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=CC(=CC2=C1Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10589018 | |

| Record name | 4,6,8-Trichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855763-15-4 | |

| Record name | 4,6,8-Trichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,6,8 Trichloroquinoline and Its Structural Analogues

Direct Halogenation Approaches for Quinoline (B57606) Derivatives

Direct halogenation involves the introduction of chlorine atoms onto a pre-existing quinoline or substituted quinoline ring. The primary challenge lies in controlling the regioselectivity of the chlorination to obtain the desired 4,6,8-substitution pattern.

Regioselective Chlorination Strategies

Achieving regioselective chlorination of the quinoline ring is critical for the synthesis of specific isomers like 4,6,8-trichloroquinoline. The electron-withdrawing nature of the nitrogen atom in the quinoline ring and the presence of other substituents influence the position of electrophilic substitution.

Strategies to control regioselectivity include:

Catalyst-Controlled Halogenation: Lewis acid catalysts such as aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) can direct chlorination to specific positions by coordinating to the quinoline nitrogen. This coordination alters the electronic properties of the ring, favoring substitution at certain positions. For instance, in the synthesis of 4,7,8-trichloroquinoline, a Lewis acid catalyst is used to direct chlorine to the 8-position of 4,7-dichloroquinoline.

Substituent-Directed Halogenation: The presence of activating or deactivating groups on the quinoline ring can direct incoming electrophiles. For example, an 8-amido group has been used as a bidentate directing group to achieve C-H functionalization at the C5 position. mdpi.com

Metal-Free Halogenation: An operationally simple and metal-free protocol for the C5–H halogenation of 8-substituted quinoline derivatives has been developed using trihaloisocyanuric acid as the halogen source. This method demonstrates high regioselectivity for the C5 position. rsc.org

Optimization of Reaction Conditions for Trichloroquinoline Formation

The formation of trichloroquinolines is highly dependent on the reaction conditions. Key parameters that are optimized to maximize yield and purity include temperature, solvent, and the choice of chlorinating agent.

Sequential halogenation is a common approach for synthesizing mixed halogenated quinolines, such as 3-bromo-2,6,8-trichloroquinoline. This process often starts with chlorination using reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂), followed by bromination. vulcanchem.com The optimization of these reactions involves careful control of conditions to prevent the formation of undesired isomers.

Table 1: Optimization of Reaction Parameters for Halogenated Quinolines

| Parameter | Condition | Effect | Source |

|---|---|---|---|

| Temperature | Lower temperatures (-5°C) | Minimizes side reactions during bromination. | vulcanchem.com |

| Solvent | Chloroform | Facilitates homogeneous mixing of halogens and quinoline substrates. | vulcanchem.com |

| Purification | Recrystallization from ethanol (B145695) or column chromatography | Yields products with >95% purity. | vulcanchem.com |

| Base | Reaction proceeds in the absence of a base | Affords a better yield (40%) in certain C2-heteroarylation reactions. | researchgate.net |

Cyclocondensation and Annulation Reactions

Cyclocondensation and annulation reactions build the quinoline ring system from acyclic precursors. These methods offer an alternative route to chlorinated quinolines, often starting with appropriately substituted anilines or other aromatic compounds.

Conrad-Limpach Synthesis as a Route to Chlorinated Quinolines

The Conrad-Limpach synthesis is a well-established method for preparing 4-hydroxyquinolines (which exist predominantly as 4-quinolones) by condensing anilines with β-ketoesters. wikipedia.org This reaction can be adapted to produce chlorinated quinolines by using chlorinated anilines as starting materials. For instance, various trichloroquinolines have been prepared from the corresponding dichloroanilines and ethyl ethoxalylacetate using the Conrad-Limpach method. la-nouvelle-republique.eu

The reaction typically proceeds in two stages: the formation of a Schiff base, followed by a thermal cyclization to form the 4-quinolone. wikipedia.org The cyclization step often requires high temperatures (~250 °C) and can be improved by using high-boiling inert solvents like mineral oil or 1,2,4-trichlorobenzene. wikipedia.orgnih.gov The resulting 4-hydroxyquinoline (B1666331) can then be converted to a 4-chloroquinoline (B167314) using a chlorinating agent like phosphorus oxychloride.

One-Pot Synthetic Procedures for Dichloro- and Trichloroquinoline Derivatives

One-pot syntheses offer an efficient and streamlined approach to producing polychlorinated quinolines. These methods combine multiple reaction steps into a single procedure, reducing waste and simplifying purification.

A facile one-pot method for the synthesis of 2,4-dichloroquinoline (B42001) and its derivatives, including 2,4,6-trichloroquinoline (B183079), has been reported. ijcce.ac.irresearchgate.net This procedure involves the condensation of an appropriate primary aromatic amine with malonic acid in the presence of excess phosphorus oxychloride. ijcce.ac.irresearchgate.net Microwave-assisted one-pot conversions of aromatic amines to 2,4-dichloroquinolines in the presence of POCl₃ and malonic acid have also been developed, offering rapid reaction times and good yields. asianpubs.org

Table 2: One-Pot Synthesis of Dichloro- and Trichloroquinolines

| Starting Materials | Reagents | Conditions | Products | Source |

|---|---|---|---|---|

| Primary aromatic amine, Malonic acid | Excess Phosphorus oxychloride | Reflux | 2,4-Dichloroquinoline derivatives (e.g., 2,4,6-trichloroquinoline) | ijcce.ac.irresearchgate.net |

| Aromatic amines, Malonic acid | Phosphorus oxychloride | Microwave irradiation (600 W, 50 s) | 2,4-Dichloroquinolines | asianpubs.org |

Derivation from Functionalized Quinolin-2-one Precursors

Functionalized quinolin-2-ones (also known as carbostyrils) serve as versatile precursors for the synthesis of chloroquinolines. For example, 2,4,6-trichloroquinoline can be synthesized in good yield by refluxing the corresponding quinolin-2-one precursor in phosphorus oxychloride. mdpi.com

The synthesis of these quinolin-2-one precursors can be achieved through various methods, including the Stille reaction followed by cyclization. The resulting quinolin-2-ones can then undergo further functionalization and conversion to the desired trichloroquinoline derivatives. researchgate.net

A synthetic route to 6-chloro-4-(phenylthio)quinolin-2(1H)-one starts from 2,4,6-trichloroquinoline, which is first reacted with a phenylthio group and then hydrolyzed. mdpi.com This demonstrates the utility of trichloroquinolines as intermediates in the synthesis of other functionalized quinoline derivatives.

Advanced Coupling Reactions in Chlorinated Quinoline Synthesis

Modern organic synthesis has been revolutionized by transition-metal-catalyzed cross-coupling reactions, which provide powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. nanochemres.orgmdpi.comnrochemistry.com These reactions are particularly valuable in the construction of complex heterocyclic systems like chlorinated quinolines.

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern synthetic chemistry, enabling the precise and efficient construction of complex molecular architectures. rsc.orgnumberanalytics.com In the context of chlorinated quinoline synthesis, these strategies are often employed not on the final quinoline ring itself, but on its precursors. This "precursor elaboration" approach allows for the strategic installation of desired substituents onto an aniline (B41778) or other aromatic starting material before the quinoline-forming cyclization reaction occurs. This method provides a high degree of control over the final substitution pattern.

The general approach involves taking a readily available, often halogenated, aniline or benzene (B151609) derivative and using palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, Heck, or Buchwald-Hartwig amination to introduce a variety of functional groups. nanochemres.orgnrochemistry.com For instance, to synthesize a precursor for this compound, one might start with a dichlorinated aniline and use a palladium-catalyzed reaction to introduce a third chloro group or another functional group that can be converted to a chloro group later in the synthesis. The selectivity of these reactions is crucial, especially when working with polyhalogenated substrates where different halogen atoms may exhibit distinct reactivities. uni-rostock.deresearchgate.net

The success of these coupling reactions is highly dependent on the careful selection of the palladium catalyst, ligands, base, and solvent system. For example, the use of specific phosphine (B1218219) ligands like BINAP or DavePhos can be critical for achieving high yields and preventing side reactions in the amination of dichloroquinolines. researchgate.net The choice of base and solvent can also dramatically influence reaction outcomes. uni-rostock.de

Table 1: Illustrative Palladium-Catalyzed Cross-Coupling Reactions for Quinoline Precursor Synthesis

| Reaction Type | Aromatic Substrate | Coupling Partner | Typical Catalyst/Ligand | Bond Formed | Relevance to Chlorinated Quinoline Precursors |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Dichloro-bromo-benzene | Arylboronic Acid | Pd(PPh₃)₄ / Base | C-C (Aryl-Aryl) | Allows for the introduction of aryl substituents onto the benzene ring of a future quinoline. |

| Sonogashira Coupling | Dichloro-iodo-aniline | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | C-C (Aryl-Alkynyl) | Installs an alkynyl group, which can be a handle for subsequent cyclization or functionalization. nanochemres.org |

| Heck Coupling | Chloro-iodo-aniline | Alkene | Pd(OAc)₂ / Phosphine Ligand | C-C (Aryl-Vinyl) | Creates a vinyl-substituted precursor that can participate in subsequent annulation reactions. |

| Buchwald-Hartwig Amination | Dichloro-bromo-benzene | Amine | Pd₂(dba)₃ / BINAP | C-N (Aryl-Amine) | A direct method for synthesizing highly substituted aniline precursors from polyhalogenated benzenes. researchgate.net |

Innovative Synthetic Pathways for Structurally Related Trichloroquinolines

While traditional methods like the Skraup, Doebner-von Miller, and Friedländer syntheses are foundational, recent research has focused on developing more efficient, atom-economical, and environmentally benign pathways to polysubstituted quinolines. mdpi.comresearchgate.net These innovative strategies are applicable to the synthesis of complex targets like trichloroquinolines and their analogues.

One major area of innovation is the development of cascade or domino reactions . These processes combine multiple bond-forming events into a single synthetic operation without isolating intermediates, thereby increasing efficiency and reducing waste. units.it For example, a carbocatalyzed cascade reaction has been developed to produce polysubstituted quinolines from 2-vinyl anilines and aldehydes, proceeding through condensation, electrocyclization, and dehydrogenation steps in one pot. units.it

Direct C-H activation/functionalization is another cutting-edge strategy. mdpi.com This approach avoids the need for pre-halogenated starting materials by directly converting C-H bonds on the aromatic core to C-Cl bonds. While achieving the precise regioselectivity needed for a specific trichloroquinoline isomer is a significant challenge, successful C-H activation would represent a highly efficient and atom-economical synthetic route. Catalysts based on rhodium, cobalt, and copper have been explored for such transformations on quinoline precursors. mdpi.com

The use of enabling technologies has also provided innovative pathways. Microwave-assisted organic synthesis (MAOS) can dramatically accelerate reaction times and improve yields for classical quinoline syntheses like the Friedländer reaction. mdpi.comresearchgate.nettandfonline.com This high-speed method can make established routes more practical and efficient. Similarly, photochemical methods , using visible light and a photocatalyst, offer mild conditions for synthesizing polysubstituted quinolines via electrocyclization, providing an alternative to traditional thermal approaches. mdpi.com

Table 2: Comparison of Innovative Synthetic Strategies for Trichloroquinolines

| Synthetic Strategy | Description | Potential Advantages | Key Challenges |

|---|---|---|---|

| Cascade/Domino Reactions | Multiple reaction steps occur sequentially in a single pot without isolation of intermediates. units.it | High step and atom economy; reduced purification efforts; operational simplicity. | Requires careful substrate design and intricate optimization of reaction conditions. |

| C-H Activation/ Functionalization | Direct conversion of C-H bonds on the quinoline or precursor backbone to C-Cl bonds. mdpi.com | Maximizes atom economy; shortens synthetic sequences by avoiding pre-functionalization steps. | Achieving high regioselectivity for a specific isomer; catalyst stability and cost. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to rapidly heat and accelerate chemical reactions. researchgate.nettandfonline.com | Drastically reduced reaction times; often leads to higher yields and cleaner reactions. | Scalability can be difficult; requires specialized equipment. |

| Photochemical Synthesis | Use of light energy, often with a photocatalyst, to drive chemical reactions. mdpi.com | Extremely mild reaction conditions; can access unique reactivity not possible with thermal methods. | Substrate scope may be limited; potential for side reactions if not carefully controlled. |

Chemical Reactivity and Mechanistic Investigations of 4,6,8 Trichloroquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in which a nucleophile displaces a leaving group on an aromatic ring. numberanalytics.com This process is particularly relevant for electron-deficient aromatic systems, such as quinolines bearing electron-withdrawing substituents. masterorganicchemistry.comvulcanchem.com

In 4,6,8-trichloroquinoline, the chlorine atoms at positions 4, 6, and 8 exhibit different reactivities towards nucleophilic attack. The chlorine atom at the 4-position is the most susceptible to substitution. vulcanchem.com This enhanced reactivity is attributed to the electronic influence of the quinoline (B57606) nitrogen atom, which activates the C4 position for nucleophilic attack. vulcanchem.commdpi.com In contrast, the chlorine atoms at the 6 and 8 positions, located on the benzenoid ring, are less reactive.

Studies on related dichloroquinazolines have shown that the carbon at the 4-position has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it more susceptible to nucleophilic attack. mdpi.com This principle can be extended to this compound, explaining the preferential substitution at the C4 position.

The rate and outcome of nucleophilic aromatic substitution are governed by both electronic and steric factors. numberanalytics.comnumberanalytics.com

Electronic Factors:

Electron-withdrawing groups (EWGs): The nitrogen atom in the quinoline ring and the chlorine atoms themselves act as electron-withdrawing groups. EWGs enhance the electrophilicity of the aromatic ring, making it more susceptible to attack by nucleophiles. masterorganicchemistry.comnumberanalytics.com They also stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. masterorganicchemistry.com

Position of EWGs: The activating effect of EWGs is most pronounced when they are positioned ortho or para to the leaving group. masterorganicchemistry.com In this compound, the nitrogen atom is ortho to the C8-Cl and para to the C6-Cl on the benzenoid ring, and influences the C4-Cl in the pyridine (B92270) ring.

Steric Factors:

Steric hindrance can impede the approach of the nucleophile to the reaction center, potentially slowing down the reaction rate. numberanalytics.comlibretexts.org In this compound, the chlorine at the 8-position may experience some steric hindrance from the peri-hydrogen at the 1-position. The accessibility of the C4 position is generally less hindered compared to the C8 position.

The SNAr reaction typically proceeds through a two-step addition-elimination mechanism. masterorganicchemistry.compressbooks.pub

Addition of the Nucleophile: The nucleophile attacks the electron-deficient carbon atom bearing a leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The formation of this intermediate is usually the rate-determining step. masterorganicchemistry.com

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group (in this case, a chloride ion). masterorganicchemistry.com

Alternative mechanisms, such as the associative (A) and interchange (I) pathways, have also been considered for ligand substitution reactions in coordination chemistry and can be conceptually applied here. libretexts.orgwikipedia.org An associative mechanism involves the formation of a discrete intermediate, while an interchange mechanism is a more concerted process. libretexts.orgwikipedia.org

For SNAr reactions on quinoline systems, the addition-elimination pathway is the most widely accepted.

Oxidative and Reductive Transformations

Dehydrogenation is a chemical reaction that involves the removal of hydrogen, often leading to the formation of double bonds and aromatization of cyclic systems. beilstein-journals.org The aromatization of partially saturated nitrogen-containing heterocycles, such as tetrahydroquinolines, is a common strategy for the synthesis of quinolines. beilstein-journals.orgrsc.org This process can be achieved using various methods, including:

Catalytic Dehydrogenation: Catalysts like palladium on carbon (Pd/C) are frequently used, sometimes in the presence of an additive or acceptor to improve the reaction rate. beilstein-journals.orgresearchgate.net

Oxidative Dehydrogenation: Oxidants can facilitate dehydrogenation. beilstein-journals.org For instance, visible light-induced aerobic oxidative dehydrogenation has been used to synthesize quinoline derivatives. mdpi.com

Biocatalytic Dehydrogenation: Enzymes like monoamine oxidase have been employed for the oxidative dehydrogenation of tetrahydroquinolines to quinolines under mild conditions. rsc.org

These dehydrogenation and aromatization processes are fundamental to the synthesis of the quinoline core structure. rsc.orgfrontiersin.org

The quinoline ring system in this compound can undergo both oxidation and reduction reactions, although specific data for this compound is limited.

Oxidation:

Oxidation of the quinoline core can lead to the formation of quinoline N-oxides. Common oxidizing agents used for quinoline derivatives include potassium permanganate (B83412) and chromium trioxide. The presence of electron-withdrawing chlorine atoms in this compound would likely make the ring more resistant to oxidation compared to unsubstituted quinoline.

Reduction:

Reduction of the quinoline ring can yield dihydroquinolines or tetrahydroquinolines. Reducing agents such as sodium borohydride (B1222165) and lithium aluminum hydride are often employed for this purpose. The chlorine substituents can also be affected by certain reducing conditions, potentially leading to hydrodechlorination. 2,6,8-Trichloroquinoline, a related compound, can undergo reduction to form less chlorinated derivatives. evitachem.com

Interactive Data Table: Reactivity of Halogenated Quinolines

| Compound | Position of Halogens | Key Reactive Site(s) | Influencing Factors |

| This compound | 4, 6, 8 | C4 | Electron-withdrawing effect of the quinoline nitrogen activates the C4 position for nucleophilic substitution. vulcanchem.commdpi.com |

| 2,6,8-Trichloroquinoline | 2, 6, 8 | C2 | Reacts with strong bases and nucleophiles. evitachem.com |

| 4,7,8-Trichloroquinoline | 4, 7, 8 | C4, C8 | Can undergo nucleophilic substitution at the chlorine positions. |

| 3-Bromo-2,6,8-trichloroquinoline | 2, 3, 6, 8 | C4 (hypothetically) | Electron-withdrawing nature of halogens promotes nucleophilic aromatic substitution at position 4. vulcanchem.com |

Electrophilic Aromatic Substitution (EAS) in Polychlorinated Systems

The reactivity of the quinoline ring system in electrophilic aromatic substitution (EAS) is fundamentally dictated by the electronic properties of its constituent pyridine and benzene (B151609) rings. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the heterocyclic portion of the molecule towards attack by electrophiles. Consequently, EAS reactions on an unsubstituted quinoline nucleus preferentially occur on the more electron-rich carbocyclic (benzene) ring, typically at positions 5 and 8.

In the case of this compound, the molecule is profoundly deactivated towards electrophilic attack. This significant reduction in reactivity is a cumulative effect of two factors: the intrinsic electron-deficient nature of the quinoline core and the strong electron-withdrawing inductive effects of the three chlorine substituents. The chlorine atoms at positions 4, 6, and 8 further deplete the electron density of the entire aromatic system, making the formation of the cationic Wheland intermediate, the rate-determining step in most EAS reactions, highly energetically unfavorable. rsc.orgrsc.org

Due to this severe deactivation, this compound is generally considered inert under standard EAS conditions, such as nitration, halogenation, or Friedel-Crafts reactions. uwindsor.caresearchgate.net Forcing these reactions would require exceptionally harsh conditions (e.g., high temperatures, strong superacids), which would likely lead to decomposition or non-selective reactions rather than clean substitution. The electron-withdrawing character of the chlorine atoms makes the quinoline ring more susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 4-position, than to electrophilic substitution. rsc.org

Coupling and Cross-Coupling Reactions

While resistant to electrophilic substitution, the halogenated framework of this compound makes it an excellent substrate for transition metal-catalyzed coupling and cross-coupling reactions. These reactions provide powerful and versatile methods for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, have revolutionized the functionalization of haloarenes, including halogenated quinolines. libretexts.org The general reactivity trend for halogens in the rate-determining oxidative addition step is I > Br > Cl, making chloroarenes the most challenging substrates. wikipedia.orgnih.gov However, the development of advanced catalyst systems, particularly those employing bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), has enabled the efficient coupling of chloroquinolines. nih.gov

In this compound, the three chlorine atoms exhibit differential reactivity, which can be exploited for selective functionalization. The C4-Cl bond is electronically distinct from the C6-Cl and C8-Cl bonds. Being in the α-position relative to the ring nitrogen, the C4 carbon is significantly more electrophilic and susceptible to oxidative addition, analogous to its high reactivity in SNAr reactions. libretexts.org Therefore, a general reactivity trend for site-selective coupling is expected to be C4 > C6 ≈ C8. This allows for the possibility of monofunctionalization at the C4 position under carefully controlled conditions, leaving the C6 and C8 positions available for subsequent transformations.

Studies on di- and polyhalogenated heterocycles have shown that regioselectivity can be precisely controlled by the choice of catalyst, ligands, and reaction conditions. libretexts.orgincatt.nlrsc.org For instance, in Sonogashira couplings of diiodopurines, the site of alkynylation can be switched between two positions by changing the phosphine ligand on the palladium catalyst. rsc.org This principle suggests that selective coupling at the C6 or C8 position of this compound, while challenging, could potentially be achieved by tuning the catalytic system.

Below is a table summarizing typical conditions for various C-C cross-coupling reactions applicable to chloroquinoline substrates.

| Reaction Type | Catalyst/Precatalyst | Ligand | Base | Solvent | Typical Temperature |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)2 or Pd2(dba)3 | SPhos, XPhos, RuPhos | K3PO4, K2CO3, Cs2CO3 | Toluene, Dioxane, DMF | 80-120 °C |

| Sonogashira | PdCl2(PPh3)2 | PPh3 (often part of precatalyst) | Et3N, i-Pr2NH (often as solvent) | DMF, Toluene, THF | Room Temp. to 80 °C |

| Heck | Pd(OAc)2 | P(o-tolyl)3, dppf | Et3N, K2CO3 | DMF, Acetonitrile | 80-140 °C |

| Kumada | PdCl2(dppf) | dppf | None (Grignard is the base) | THF, Diethyl ether | 0-65 °C |

The trifunctional nature of this compound renders it a highly valuable, albeit challenging, monomer for the synthesis of complex oligomeric and polymeric materials. Quinoline-based polymers are of significant interest due to their potential applications in organic electronics, heat-resistant coatings, and fluorescent sensors. rsc.org

The synthesis of such polymers from this compound can be envisioned through step-growth polymerization via iterative cross-coupling reactions. The differential reactivity of the C-Cl bonds is key to controlling the final polymer architecture.

Linear Polymers: By leveraging the higher reactivity of the C4-Cl bond, it is possible to first create a disubstituted intermediate via a selective coupling reaction. Subsequent polymerization of a bifunctional monomer, for example one where both the C6 and C8 positions have been functionalized with boronic esters, could proceed via Suzuki polycondensation to yield linear polyquinolines. nih.gov

Hyperbranched and Cross-Linked Polymers: If reaction conditions are chosen to engage all three C-Cl bonds in an A3-type monomer approach, highly branched or cross-linked network polymers can be formed. For instance, a one-pot Suzuki polymerization with a diboronic acid could lead to a complex, three-dimensional structure. Such materials are known for their unique solubility, viscosity, and thermal properties. The Povarov reaction is another method that has been successfully used to create polyquinolines and polybenzoquinolines. rsc.org

While specific examples of polymerization using this compound as the monomer are not prevalent in the literature, the synthesis of polymers from polyhalogenated aromatic monomers is a well-established strategy in materials chemistry. libretexts.org The controlled, stepwise functionalization of this compound offers a pathway to novel, well-defined quinoline-based macromolecules with potentially valuable photophysical and material properties.

Derivatization Strategies and Advanced Chemical Transformations of 4,6,8 Trichloroquinoline

Synthesis of Carboxylic Acid and Ester Derivatives

The introduction of carboxylic acid and ester functionalities onto the 4,6,8-trichloroquinoline framework is a key strategy for creating intermediates for further synthesis. These functional groups can serve as handles for a variety of subsequent reactions, including amide bond formation and other coupling chemistries.

A notable example in this category is the synthesis of this compound-3-carboxylic acid ethyl ester. vibrantpharma.com This compound incorporates an ester group at the C3 position, adjacent to the highly reactive C4-chloro position. The presence of the ester allows for potential modifications, such as hydrolysis to the corresponding carboxylic acid or transesterification. The specific details of this derivative are outlined in the table below.

Table 1: Properties of this compound-3-carboxylic acid ethyl ester

| Property | Value |

|---|---|

| IUPAC Name | Ethyl this compound-3-carboxylate |

| CAS Number | 31602-08-1 |

| Molecular Formula | C₁₂H₈Cl₃NO₂ |

| Molecular Weight | 304.56 g/mol |

| Purity | ≥97% |

Data sourced from Vibrant Pharma Inc. vibrantpharma.com

While direct synthetic routes starting from this compound to its carboxylic acid derivatives are specific, related transformations are well-documented. For instance, the hydrolysis of ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate using sodium hydroxide (B78521) followed by acidification is a common method to produce the corresponding carboxylic acid. A similar strategy could theoretically be applied to its 4,6,8-trichloro counterpart.

Functionalization via Aminoquinoline Formation

The formation of aminoquinolines from this compound is a primary pathway for functionalization, driven by the high reactivity of the chlorine atom at the C4 position towards nucleophilic aromatic substitution (SNAr). A variety of 4-aminoquinoline (B48711) derivatives are known for their significant biological activities. wikipedia.org

The general procedure for this transformation involves the treatment of the 4-chloroquinoline (B167314) substrate with a suitable primary or secondary amine. la-nouvelle-republique.eu This reaction is often carried out in a solvent and may be heated to facilitate the substitution. The chlorine atoms at the 6- and 8-positions on the benzenoid ring are significantly less reactive towards nucleophilic substitution, allowing for selective functionalization at the C4 position.

This selective reactivity is demonstrated in the synthesis of 2,8-dichloroquinolin-4-amine from 2,4,8-trichloroquinoline, where the C4-chloro is preferentially displaced by an amino group. researchgate.net Applying this principle to this compound, reaction with various amines can lead to a diverse library of 4-amino-6,8-dichloroquinoline (B1340290) derivatives. These products can be further modified or screened for potential applications. The general reaction is depicted below.

Scheme 1: General Synthesis of 4-Amino-6,8-dichloroquinoline Derivatives

This schematic represents the nucleophilic substitution of the C4-chlorine on the this compound ring with a generic amine (R¹R²NH).

Construction of Fused-Ring Systems and Heterocyclic Analogues

The this compound scaffold can be utilized as a building block for the synthesis of more complex, fused polycyclic heterocyclic systems. These larger ring systems are of interest in materials science and medicinal chemistry due to their unique structural and electronic properties. researchgate.netscribd.com

A pertinent example is the use of a related isomer, 2,4,8-trichloroquinoline, to construct a novel benzo[h] Current time information in Bangalore, IN.acs.orgnaphthyridine derivative. researchgate.net In this synthesis, the trichloroquinoline acts as a key building block, undergoing reactions that lead to the formation of an additional fused ring. The resulting 4,5,7-trichloro-3-(2-chloroethyl)-2-methylbenzo[h] Current time information in Bangalore, IN.acs.orgnaphthyridine showcases how the quinoline (B57606) core can be expanded into a more complex, multi-ring system. researchgate.net Such strategies often involve multi-step sequences that take advantage of the reactivity of the chloro-substituents to build the new ring system. The ability to form such fused structures highlights the utility of trichloroquinolines in creating diverse and complex heterocyclic architectures.

Incorporation into Complex Molecular Architectures (e.g., C-Nucleoside Analogues)

The synthesis of C-nucleoside analogues, where the nucleobase is connected to the sugar moiety via a C-C bond, represents a significant area of medicinal chemistry research. researchgate.netmedchemexpress.com These analogues often exhibit interesting biological properties, including antiviral activity. nih.gov

The polyhalogenated quinoline core has been successfully incorporated into such complex architectures. Research has demonstrated the convergent synthesis of 2-halo-6,7-dichloro-4-(β-D-ribofuranosyl)quinolines as bicyclic analogues of known antiviral benzimidazole (B57391) nucleosides. acs.orgnih.gov The synthetic strategy involves coupling a functionalized benzene (B151609) derivative with a ribofuranose derivative, followed by cyclization and further modifications to construct the quinoline ring system already attached to the sugar. acs.orgnih.gov

A key intermediate in this multi-step synthesis is halogenated to yield the final trichloroquinoline C-nucleoside. For example, 4-(α-D-ribofuranosyl)-2,6,7-trichloroquinoline was synthesized as a major product in one such sequence. acs.orgnih.gov This methodology provides a clear pathway for incorporating the this compound moiety into C-nucleoside structures, creating complex molecules with potential therapeutic applications.

Table 2: Example of a Trichloroquinoline C-Nucleoside Analogue

| Compound Name | Base Structure | Sugar Moiety | Potential Application | Reference |

|---|

Synthesis of Triarylquinoline Scaffolds and their Functional Variants

The development of triarylquinoline scaffolds from this compound represents an advanced derivatization strategy, leveraging modern cross-coupling reactions. While direct examples starting from the 4,6,8-isomer are not prevalent in the reviewed literature, the principles are well-established for other polyhalogenated heterocycles. Reactions like the Suzuki-Miyaura or Stille coupling are powerful tools for forming C-C bonds between aryl groups and a heterocyclic core.

The three C-Cl bonds in this compound offer distinct positions for sequential or complete substitution with aryl groups. The differential reactivity (C4 > C6/C8) could potentially allow for controlled, regioselective cross-coupling reactions. This approach would involve reacting this compound with one or more arylboronic acids (or esters) in the presence of a palladium catalyst and a base.

The feasibility of such transformations is supported by studies on related systems. For instance, the Suzuki-Miyaura reaction has been successfully employed to create diarylated products from a bromo-substituted 1,6-naphthyridine, demonstrating that C-halogen bonds on nitrogen-containing heterocycles are amenable to this type of coupling. researchgate.net By applying this methodology, it is conceivable to synthesize a wide range of functional triarylquinoline variants from this compound, opening avenues to new materials and pharmacophores.

Theoretical and Computational Chemistry Studies on 4,6,8 Trichloroquinoline

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule is fundamental to understanding its stability, reactivity, and spectroscopic properties. For 4,6,8-trichloroquinoline, computational methods such as Density Functional Theory (DFT) are employed to model the distribution of electrons within the molecule.

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are spread across the entire molecule. numberanalytics.comopenstax.org These orbitals are classified as bonding, antibonding, or non-bonding. numberanalytics.comopenstax.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

In this compound, the presence of the nitrogen atom and chlorine substituents significantly influences the electronic landscape. The nitrogen atom introduces a lone pair of electrons, and the chlorine atoms, being highly electronegative, withdraw electron density from the quinoline (B57606) ring system through inductive effects, while also participating in resonance.

Table 1: Illustrative Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| LUMO+1 | -1.25 | Antibonding |

| LUMO | -1.89 | Antibonding, primarily located on the quinoline ring |

| HOMO | -6.45 | Bonding, with significant contribution from the nitrogen and chlorine lone pairs |

| HOMO-1 | -6.98 | Bonding, delocalized π-orbital |

Note: These values are illustrative and would be determined through specific quantum chemical calculations.

Computational Prediction of Chemical Reactivity and Selectivity

Computational chemistry offers powerful tools for predicting the reactivity and selectivity of molecules like this compound. researchgate.netrsc.org By calculating various molecular descriptors, chemists can forecast how a molecule will behave in a chemical reaction.

One common approach is the use of electrostatic potential (ESP) maps, which visualize the charge distribution on the molecular surface. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are prone to nucleophilic attack. For this compound, the nitrogen atom is expected to be a site of negative potential, while the carbon atoms bonded to the electronegative chlorine atoms would exhibit a more positive character.

Fukui functions are another set of descriptors derived from conceptual DFT that help in predicting the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. These calculations can guide synthetic chemists in designing reactions with high regioselectivity.

Table 2: Predicted Reactivity Indices for this compound Atoms

| Atom Position | Fukui Index (f-) for Nucleophilic Attack | Fukui Index (f+) for Electrophilic Attack |

| N1 | 0.085 | 0.152 |

| C2 | 0.123 | 0.045 |

| C4 | 0.251 | 0.098 |

| C5 | 0.067 | 0.110 |

| C6 | 0.098 | 0.076 |

| C7 | 0.054 | 0.132 |

| C8 | 0.102 | 0.088 |

Note: These values are illustrative examples of what computational analysis would provide.

Elucidation of Reaction Mechanisms via Quantum Chemical Calculations

Quantum chemical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, providing a detailed understanding of reaction mechanisms. rsc.orgnih.gov This involves locating the structures of reactants, products, intermediates, and, most importantly, transition states. nih.gov

For reactions involving this compound, such as nucleophilic aromatic substitution, computational studies can determine the activation energies for substitution at different positions. nih.gov By comparing the energy barriers, the most likely reaction pathway can be identified. These calculations can also reveal whether a reaction proceeds through a stepwise or concerted mechanism. For instance, the substitution of a chlorine atom could proceed via a Meisenheimer complex intermediate, and the stability of this intermediate can be computationally assessed.

Conformational Analysis and Intermolecular Interactions

While the quinoline ring system of this compound is largely planar, computational conformational analysis can explore any slight deviations from planarity and the rotational barriers of any potential side chains. mdpi.comqmul.ac.ukresearchgate.net More significantly, this area of study investigates how molecules of this compound interact with each other and with other molecules. mdpi.comdcu.ienih.gov

Intermolecular interactions, such as π-π stacking and halogen bonding, are crucial in determining the solid-state structure and properties of the compound. mdpi.comdcu.ie Hirshfeld surface analysis is a computational technique used to visualize and quantify these intermolecular contacts in a crystal lattice. mdpi.com This analysis can reveal the relative importance of different types of interactions, such as C-H···Cl, N···Cl, and π-π stacking, in the crystal packing.

Table 3: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Interaction Type | Percentage Contribution |

| Cl···H | 35% |

| H···H | 25% |

| C···H | 15% |

| Cl···Cl | 10% |

| C···C (π-stacking) | 8% |

| N···H | 5% |

| Other | 2% |

Note: This table represents typical data obtained from a Hirshfeld surface analysis of a chlorinated aromatic compound.

Spectroscopic Property Simulations and Correlations

Computational chemistry can simulate various spectroscopic properties of this compound, which can then be correlated with experimental data to confirm the molecular structure and understand its electronic properties.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated and compared with experimental NMR spectra to aid in signal assignment.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities can be computed to help interpret experimental IR and Raman spectra. Each calculated vibrational mode can be visualized to understand the specific atomic motions involved.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and their corresponding absorption wavelengths, providing insight into the UV-Vis absorption spectrum of the molecule.

These simulations are not only crucial for structural verification but also for understanding how the electronic structure dictates the molecule's interaction with electromagnetic radiation.

Future Research Directions and Perspectives

Development of Sustainable and Green Synthetic Methodologies

Traditional methods for the synthesis of polychlorinated quinolines often rely on harsh reagents and generate considerable chemical waste. Future research will likely focus on the development of more environmentally benign and sustainable synthetic routes to 4,6,8-trichloroquinoline. This includes the exploration of greener alternatives to classical methods like the Doebner-von Miller or Friedländer annulation reactions. ijpsjournal.comnih.govtandfonline.com

Key areas of investigation will involve:

Catalytic Systems: The use of reusable and non-toxic catalysts, such as zeolites or metal-organic frameworks (MOFs), could offer milder reaction conditions and higher selectivity. ijpsjournal.com

Alternative Solvents: Replacing hazardous organic solvents with greener alternatives like ionic liquids, deep eutectic solvents, or even water will be a critical step towards sustainability. ijpsjournal.comtandfonline.com

Energy-Efficient Techniques: Microwave-assisted and ultrasound-assisted syntheses can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.govtandfonline.com

High-Throughput Synthesis and Screening of Derivatives

The three reactive chlorine atoms on the this compound core provide ample opportunities for derivatization. High-throughput synthesis (HTS) techniques, coupled with automated screening, can accelerate the discovery of novel derivatives with desirable biological or material properties.

Future research in this area will likely involve:

Combinatorial Chemistry: Generating large libraries of this compound derivatives by systematically reacting the parent compound with a diverse range of nucleophiles.

Parallel Synthesis: Employing automated platforms to conduct multiple reactions simultaneously, thereby increasing the efficiency of library generation.

High-Throughput Screening (HTS): Rapidly evaluating the biological activity (e.g., antimicrobial, anticancer) or material properties (e.g., fluorescence, conductivity) of the synthesized derivatives. nih.gov

This approach will enable the rapid identification of lead compounds for further development in fields such as medicine, agrochemicals, and materials science. nih.govku.eduthermofisher.com

Advanced Mechanistic Studies using In-Situ Spectroscopic Techniques

A deeper understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound is crucial for optimizing reaction conditions and developing novel synthetic strategies. The use of in-situ spectroscopic techniques can provide real-time insights into the reaction pathways.

Future research will benefit from the application of:

In-situ NMR and IR Spectroscopy: To monitor the formation of intermediates and byproducts during the course of a reaction.

Raman Spectroscopy: To gain information about the vibrational modes of molecules and track changes in chemical bonding.

Mass Spectrometry: To identify and characterize transient species and reaction intermediates.

These advanced analytical techniques will provide a more detailed picture of the reaction kinetics and thermodynamics, facilitating the rational design of more efficient and selective synthetic processes.

Interdisciplinary Research Integrating Synthesis and Computational Design

The integration of synthetic chemistry with computational modeling and design offers a powerful approach to the rational development of novel this compound derivatives with tailored properties.

This interdisciplinary approach will involve:

Quantum Chemical Calculations: To predict the reactivity of different positions on the quinoline (B57606) ring and guide the selection of appropriate reagents and reaction conditions. researchgate.net

Molecular Docking and Dynamics Simulations: To design and evaluate potential drug candidates based on their binding affinity to specific biological targets. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: To establish correlations between the chemical structure of derivatives and their biological activity, aiding in the design of more potent compounds. mdpi.com

By combining experimental synthesis with in-silico design, researchers can significantly reduce the time and resources required for the discovery and optimization of new functional molecules. nih.govmdpi.com

Exploration of Novel Reactivity Patterns for Industrial and Academic Innovation

The unique electronic and steric properties conferred by the three chlorine atoms in this compound open up avenues for exploring novel reactivity patterns that are not accessible with less substituted quinolines.

Future research in this domain could focus on:

Selective Functionalization: Developing methods for the selective substitution of one or two chlorine atoms, leaving the others intact for subsequent transformations.

Cross-Coupling Reactions: Utilizing the chloro-substituents as handles for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce diverse functional groups.

Cascade Reactions: Designing one-pot multi-step reactions that leverage the reactivity of the chlorinated quinoline core to rapidly build molecular complexity. mdpi.com

The discovery of new reactivity patterns will not only expand the synthetic utility of this compound but also pave the way for the creation of innovative molecules with potential applications in diverse industrial and academic fields. sinocurechem.comrsc.org

常见问题

Synthesis and Regioselectivity

Q: What are the key synthetic routes for 4,6,8-trichloroquinoline, and how can regioselectivity be controlled during synthesis? A: The Conrad-Limpach method is commonly employed, starting with dichloroaniline derivatives and ethyl ethoxalylacetate . Regioselectivity is influenced by the substituent positions on the aniline precursor. For example, 3,4-dichloroaniline yields a mixture of 4,6,7- and 4,5,6-trichloroquinoline isomers, which are separated via fractional recrystallization . Critical steps include precise temperature control during cyclization and purification using solvent systems optimized for isomer differentiation.

Structural Characterization

Q: Which spectroscopic techniques are most effective for confirming the structure and purity of this compound? A: A combination of techniques is essential:

- 1H/13C NMR : Identifies substituent positions via chemical shifts (e.g., chlorine atoms deshield adjacent protons) .

- IR Spectroscopy : Detects functional groups like C-Cl stretches (~550–850 cm⁻¹) .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., M⁺ at m/z 237 for C₉H₄Cl₃N) and fragmentation patterns .

- X-ray Crystallography : Resolves ambiguous cases by providing definitive bond lengths and angles .

Stability and Degradation Pathways

Q: How can researchers assess the stability of this compound under varying conditions? A: Stability studies should include:

- Oxidative Stress Tests : Exposure to KMnO₄ oxidizes the quinoline ring, producing dichloroanthranilic acid, identifiable via HPLC .

- Thermogravimetric Analysis (TGA) : Monitors decomposition temperatures.

- pH-Dependent Hydrolysis : Assess degradation in acidic/alkaline conditions using UV-Vis spectroscopy to track absorbance changes.

Pharmacological Activity Evaluation

Q: What experimental designs are recommended for evaluating the antimalarial potential of this compound? A:

- In Vitro Assays : Measure IC₅₀ against Plasmodium falciparum cultures using SYBR Green fluorescence .

- Structure-Activity Relationship (SAR) : Compare activity with analogs (e.g., 4,7-dichloroquinoline) to determine the impact of additional chlorine substituents .

- Cytotoxicity Screening : Use mammalian cell lines (e.g., HEK293) to assess selectivity indices.

Resolving Data Contradictions

Q: How should researchers address discrepancies in reported biological activities of trichloroquinoline derivatives? A:

- Meta-Analysis : Systematically compare studies, noting variables like assay protocols (e.g., parasite strain differences) .

- Computational Modeling : Use molecular docking to predict binding affinities to Plasmodium targets (e.g., cytochrome bc₁ complex) and validate with experimental IC₅₀ values.

- Synthetic Reproducibility : Verify purity and isomer ratios, as trace impurities or isomer mixtures can skew results .

Isomer Separation Techniques

Q: What advanced methods are effective for isolating this compound from isomeric byproducts? A:

- Fractional Crystallization : Leverage solubility differences in ethanol/water mixtures .

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with acetonitrile/water gradients for high-resolution separation.

- Chiral Chromatography : If enantiomers are present, employ chiral stationary phases (e.g., amylose-based columns).

Analytical Challenges in Purity Assessment

Q: How can impurities in synthesized this compound batches be quantified and mitigated? A:

- GC-MS or LC-MS : Detect and quantify residual solvents (e.g., ethyl acetate) or unreacted precursors.

- Limit Tests : Adhere to pharmacopeial standards (e.g., USP) for heavy metals and sulfated ash .

- Recrystallization Optimization : Use solvents like hexane/ethyl acetate to remove non-polar impurities.

Mechanistic Studies on Reactivity

Q: What methodologies elucidate the reactivity of this compound in nucleophilic substitution reactions? A:

- Kinetic Studies : Monitor reaction rates with nucleophiles (e.g., amines) using stopped-flow UV-Vis spectroscopy.

- Isotopic Labeling : Introduce ¹³C or ²H at reactive sites to track substitution pathways via NMR .

- Computational Chemistry : Apply density functional theory (DFT) to predict reactive sites based on electron density maps.

Environmental and Safety Considerations

Q: What protocols ensure safe handling and disposal of this compound in laboratory settings? A:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to minimize exposure .

- Waste Management : Neutralize chlorinated byproducts with alkaline hydrolysis before disposal.

- Ventilation Controls : Maintain airflow rates >0.5 m/s in workspaces to prevent vapor accumulation .

Data Presentation and Reproducibility

Q: How should researchers present analytical data to ensure reproducibility and clarity? A:

- Standardized Formats : Report NMR shifts in δ (ppm) with solvent references, and MS data as m/z (intensity %).

- Open-Access Repositories : Deposit raw spectra (e.g., in PubChem or Zenodo) for peer validation .

- Detailed Supplementary Information : Include step-by-step synthesis protocols, solvent ratios, and equipment calibration details .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。